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molecular formula C7H16Cl2N2O B1375600 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride CAS No. 810680-56-9

1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride

Cat. No. B1375600
M. Wt: 215.12 g/mol
InChI Key: ONAHRXWPLYFOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402581B2

Procedure details

1-[1-(Diphenylmethyl)azetidin-3-yl]pyrrolidin-3-ol (310 mg, 0.98 mmol) was dissolved in ethanol (20 mL). A mixture of palladium hydroxide on carbon and palladium on activated carbon was added and to the resultant mixture was then added concentrated HCl (0.1 mL) dropwise. The mixture was stirred under hydrogen (5 atm) at room temperature overnight and then the catalyst was filtered off by means of Celite®. The solvent was removed by evaporation and the residue triturated with CH2Cl2. There was obtained 154 mg (79%) of 1-azetidin-3-ylpyrrolidin-3-ol dihydrochloride as a solid. 13C NMR (75 MHz, D2O): 48.8 (s), 65.1 (s), 67.7 (s), 70.9 (s), 76.2 (s), 85.7 (s); LCMS: m/z 143 (M+1)+.
Name
1-[1-(Diphenylmethyl)azetidin-3-yl]pyrrolidin-3-ol
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13]3)[CH2:9]2)C=CC=CC=1.[ClH:24]>C(O)C.[Pd].[OH-].[OH-].[Pd+2]>[ClH:24].[ClH:24].[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13]2)[CH2:9]1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
1-[1-(Diphenylmethyl)azetidin-3-yl]pyrrolidin-3-ol
Quantity
310 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1CC(CC1)O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen (5 atm) at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off by means of Celite®
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue triturated with CH2Cl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.Cl.N1CC(C1)N1CC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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